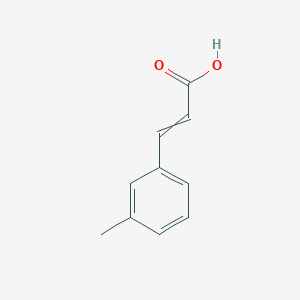

Cinnamic acid, m-methyl-

Description

Overview of Cinnamic Acid Derivatives as Privileged Scaffolds in Chemical Biology

Cinnamic acid and its derivatives are recognized as privileged scaffolds in the field of chemical biology and drug discovery. biosynth.comresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The cinnamic acid structure, which consists of a phenyl ring attached to an acrylic acid moiety, is found in a variety of natural products and has been shown to exhibit a wide range of biological activities. theaic.orgmdpi.com These activities include, but are not limited to, anticancer, antifungal, antibacterial, and anti-inflammatory properties. theaic.orgui.ac.idijrpr.com

The versatility of the cinnamic acid scaffold lies in its synthetic tractability. The phenyl ring, the acrylic acid group, and the α,β-unsaturated double bond can all be readily modified to generate a diverse library of analogues. beilstein-journals.org This allows researchers to systematically explore the structure-activity relationships and optimize the potency and selectivity of these compounds for specific biological targets. The exploration of cinnamic acid derivatives continues to be an active area of research for the discovery of novel therapeutic agents.

Significance of Phenyl Ring Substitutions in Cinnamic Acid Structure-Activity Relationships

The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The addition of different functional groups can alter the electronic, steric, and lipophilic properties of the molecule, which in turn affects its interaction with biological targets.

Research has shown that the type of substituent, whether it is electron-donating or electron-withdrawing, and its position (ortho, meta, or para) on the phenyl ring play a crucial role in determining the biological efficacy of the resulting compound. For instance, in the context of antifungal activity, the substitution pattern on the phenyl ring has been shown to be a key determinant of the compound's potency. nih.gov Similarly, in the development of phytotoxic agents to control parasitic weeds, the presence and position of substituents on the phenyl ring can dramatically enhance or diminish the inhibitory activity of cinnamic acid derivatives. researchgate.netmdpi.com For example, a study on the parasitic weed Cuscuta campestris found that certain substitutions, such as a methyl group at the para position, had a different effect on activity compared to a methyl group at the ortho or meta position. researchgate.netmdpi.com

The strategic placement of substituents on the phenyl ring is therefore a critical aspect of the rational design of cinnamic acid derivatives with desired biological activities.

Research Trajectories for m-Methylcinnamic Acid within Cinnamic Acid Analogs

m-Methylcinnamic acid, also known as 3-methylcinnamic acid, is a derivative of cinnamic acid with a methyl group substituted at the meta position of the phenyl ring. nih.gov While research on m-methylcinnamic acid has been less extensive compared to its ortho- and para-isomers, several interesting research trajectories have emerged.

One area of investigation is its potential as an antifungal agent. Studies have identified m-methylcinnamic acid as having antifungal properties, although its efficacy can differ from other methylated isomers. nih.gov For example, in a study screening various cinnamic acid analogs for their ability to interfere with the cell wall integrity of Saccharomyces cerevisiae, 3-methylcinnamic acid was among the compounds that showed complete growth inhibition of certain mutant strains at a concentration of 0.5 mM. nih.govmdpi.com However, in the same study, it was noted that para-substitution with a methyl group was more crucial for overcoming a specific type of fungal tolerance compared to the meta-substitution. nih.gov

Another significant research avenue for m-methylcinnamic acid is its use in the development of pharmaceutical cocrystals. A study demonstrated that m-methylcinnamic acid can be used as a coformer with the drug berberine (B55584) to create a novel cocrystal. researchgate.nettandfonline.com This cocrystal exhibited significantly improved solubility and intestinal absorption of berberine compared to its hydrochloride salt, highlighting the potential of m-methylcinnamic acid to enhance the physicochemical and pharmacokinetic properties of other active pharmaceutical ingredients. researchgate.nettandfonline.com

Furthermore, m-methylcinnamic acid has been included in structure-activity relationship (SAR) studies to understand the impact of substituent positioning on biological activity. For instance, in a study investigating the phytotoxic effects of cinnamic acid derivatives on the parasitic weed Cuscuta campestris, trans-m-coumaric acid (a hydroxylated analog) showed decreased inhibitory activity compared to the parent cinnamic acid, illustrating the nuanced effects of meta-substitution. researchgate.netmdpi.com

The synthesis of m-methylcinnamic acid itself is part of the broader research into the preparation of cinnamic acid derivatives, with various synthetic methods being explored to create these compounds efficiently. biosynth.com

Below is a table summarizing some of the key physicochemical properties of m-methylcinnamic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | fda.gov |

| Molecular Weight | 162.19 g/mol | fda.gov |

| Melting Point | 116 - 119 °C | fishersci.com |

| Boiling Point | 610.07 K (calculated) | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.093 (calculated) | chemeo.com |

| Water Solubility (log10WS in mol/l) | -2.29 (calculated) | chemeo.com |

| CAS Number | 3029-79-6 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZINNAKNHHQBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901044 | |

| Record name | 3-(3-Methylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-79-6 | |

| Record name | 3-(3-Methylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for M Methylcinnamic Acid and Its Derivatives

Classical Organic Synthesis Approaches for Cinnamic Acid Scaffold Formation

The formation of the cinnamic acid backbone has been historically achieved through several named reactions in organic chemistry. These classical methods remain fundamental in synthetic chemistry for their reliability and broad applicability.

Perkin Reaction and Knoevenagel Condensation Strategies for Substituted Cinnamic Acids

The Perkin reaction provides a direct route to α,β-unsaturated aromatic acids through the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. wikipedia.orgiitk.ac.inunacademy.com For the synthesis of m-methylcinnamic acid, m-tolualdehyde is reacted with acetic anhydride using sodium acetate as a weak base. iitk.ac.in The reaction proceeds through the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of m-tolualdehyde. Subsequent dehydration yields the unsaturated product. unacademy.com

The Knoevenagel condensation is another powerful method for the formation of carbon-carbon double bonds. wikipedia.orgpurechemistry.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like piperidine or pyridine. wikipedia.orgalfa-chemistry.com In the synthesis of m-methylcinnamic acid via this route, m-tolualdehyde is condensed with malonic acid. The initial condensation product undergoes subsequent decarboxylation upon heating to afford the final cinnamic acid derivative. wikipedia.org The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as the base and solvent, often leading to high yields of the corresponding cinnamic acids. wikipedia.org

Table 1: Comparison of Classical Synthesis Methods for Substituted Cinnamic Acids

| Reaction | Aldehyde | Reagent | Base | Typical Yield (%) |

|---|---|---|---|---|

| Perkin Reaction | m-Tolualdehyde | Acetic Anhydride | Sodium Acetate | 65-75 |

| Knoevenagel Condensation | m-Tolualdehyde | Malonic Acid | Piperidine/Pyridine | 80-90 |

Note: Yields are approximate and can vary based on specific reaction conditions.

Advanced Synthetic Transformations for m-Methylcinnamic Acid Modification

Once the m-methylcinnamic acid scaffold is synthesized, its structure can be further modified to introduce a wide range of functional groups, leading to the creation of novel derivatives with tailored properties.

Carboxyl Group Functionalization: O/N-Acylations, Esterification, Amidation

The carboxylic acid moiety of m-methylcinnamic acid is a versatile handle for various functionalization reactions.

O/N-Acylations: The carboxyl group can be activated to form an acyl halide or an anhydride, which are highly reactive acylating agents. These intermediates can then react with nucleophiles such as alcohols or amines to form esters and amides, respectively. savemyexams.com For instance, treatment of m-methylcinnamic acid with thionyl chloride would produce m-methylcinnamoyl chloride, a reactive intermediate for subsequent acylation reactions.

Esterification: The direct conversion of m-methylcinnamic acid to its corresponding esters can be achieved through Fischer esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. uns.ac.idmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Amidation: Amides of m-methylcinnamic acid can be synthesized by the direct condensation of the carboxylic acid with an amine. youtube.com This transformation typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxyl group and facilitate the nucleophilic attack by the amine. analis.com.my Alternatively, the carboxylic acid can be converted to a more reactive derivative like an acyl chloride before reacting with the amine.

Table 2: Examples of Carboxyl Group Functionalization of Cinnamic Acid Derivatives

| Functionalization | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl m-methylcinnamate |

| Amidation | Diethylamine, Boric Acid Catalyst | N,N-Diethyl-m-methylcinnamamide |

| Acyl Halide Formation | SOCl₂ | m-Methylcinnamoyl chloride |

Palladium-Catalyzed Functionalization of Csp²-H Bonds

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. Palladium-catalyzed reactions have emerged as a prominent strategy for the selective modification of C(sp²)-H bonds, such as those present in the aromatic ring of m-methylcinnamic acid. nih.govresearchgate.net These reactions often employ a directing group to achieve high regioselectivity. The carboxylic acid group of m-methylcinnamic acid can potentially act as a directing group, guiding the palladium catalyst to functionalize the ortho C-H bonds of the phenyl ring. nih.gov This methodology allows for the introduction of a variety of substituents, including aryl, alkyl, and heteroatom-containing groups, directly onto the aromatic core without the need for pre-functionalization.

Asymmetric Reduction Methodologies for Stereoselective Synthesis

The double bond in m-methylcinnamic acid presents an opportunity for stereoselective transformations. Asymmetric reduction of the α,β-unsaturated system can lead to the formation of chiral products with high enantiomeric excess. A notable study focused on the preparation and asymmetric reduction of β-methylcinnamic acid, a close structural analog. acs.org Catalytic asymmetric hydrogenation using chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine ligands, is a common approach for the enantioselective reduction of such substrates. taylorfrancis.com Organocatalysis has also emerged as a powerful tool for asymmetric reductions, offering a metal-free alternative. These methods are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a green and efficient alternative to conventional heating methods. theaic.orgtheaic.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. asianpubs.orgasianpubs.org In the context of m-methylcinnamic acid synthesis, both the Perkin reaction and the Knoevenagel condensation can be effectively accelerated under microwave conditions. asianpubs.orgfrontiersin.org For instance, the microwave-assisted Knoevenagel-Doebner reaction of substituted benzaldehydes with malonic acid has been shown to be a rapid and efficient method for the synthesis of phenolic acids. frontiersin.orgresearchgate.net The solvent-free synthesis of cinnamic acid derivatives under microwave irradiation further enhances the green credentials of this methodology. researchgate.net

Table 3: Microwave-Assisted Synthesis of Substituted Cinnamic Acids

| Aldehyde | Reaction | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Perkin | 320 | 5 | 70 |

| 4-Methylbenzaldehyde | Perkin | 320 | 5 | 72 |

| Vanillin | Knoevenagel-Doebner | 50 | 20 | 60 |

| Various Benzaldehydes | Knoevenagel-Doebner | 50 | 30 | 85-97 |

Data compiled from various sources demonstrating the efficiency of microwave-assisted synthesis. asianpubs.orgfrontiersin.org

Chemical Reactivity and Reaction Mechanisms of M Methylcinnamic Acid

Photochemical Transformations: Dimerization Processes in Solid State

The photodimerization of cinnamic acids in the solid state is a classic example of a topochemical reaction, where the crystal packing of the monomer dictates the stereochemistry of the product. According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. rsc.org Irradiation of crystalline m-methylcinnamic acid with UV light can lead to the formation of cyclobutane (B1203170) dimers, known as truxillic or truxinic acids.

The specific isomer formed depends on the crystal polymorph of m-methylcinnamic acid. The alignment of molecules in the crystal lattice predetermines the product's structure.

α-Truxillic acid derivatives are formed from the head-to-tail cycloaddition of two cinnamic acid molecules.

β-Truxinic acid derivatives result from a head-to-head cycloaddition. rsc.org

The reaction proceeds via the excitation of an olefinic double bond to a singlet or triplet state, followed by cycloaddition with a neighboring ground-state molecule to form a cyclobutane ring. The progress of this dimerization can be monitored using techniques like infrared and Raman spectroscopy, which show a characteristic decay of the band associated with the C=C double bond (around 1637 cm⁻¹) and the emergence of bands corresponding to the C-H bonds of the newly formed saturated cyclobutane ring. researchgate.net

While template-directed methods have been developed to control the heterodimerization of different cinnamic acid derivatives, the specific products from the solid-state photodimerization of m-methylcinnamic acid are dependent on its inherent crystal packing.

| Photodimerization Product Type | Monomer Alignment | Resulting Structure |

| α-Truxillic acid type | Head-to-tail | Centrosymmetric |

| β-Truxinic acid type | Head-to-head | Mirror symmetry |

| Other (e.g., δ, γ) | Varies | Varies |

Dehydration and Decarboxylation Pathways

Under thermal stress, cinnamic acids can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide (CO₂). While the decarboxylation of β-keto acids is a well-known and facile process that proceeds through a cyclic intermediate, the decarboxylation of α,β-unsaturated acids like m-methylcinnamic acid typically requires more forcing conditions, such as high temperatures. youtube.com

For substituted cinnamic acids, particularly those with a hydroxyl group at the para-position, catalyst-free decarboxylation can occur at elevated temperatures to yield the corresponding vinyl-substituted phenols. nih.gov A similar pathway can be proposed for m-methylcinnamic acid, where heating would lead to the formation of m-methylstyrene and CO₂. The plausible mechanism involves an intramolecular hydrogen transfer from the carboxylic acid to the α-carbon, followed by the elimination of carbon dioxide.

Dehydration, the removal of a water molecule, is not a typical reaction for m-methylcinnamic acid itself but is a key step in the conversion of related compounds like citric acid into unsaturated molecules. nih.gov For m-methylcinnamic acid, decarboxylation is the more relevant thermal degradation pathway.

| Reaction Pathway | Conditions | Products |

| Decarboxylation | Elevated temperatures | m-Methylstyrene, Carbon Dioxide |

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The conjugated system formed by the phenyl ring, the C=C double bond, and the carboxylic acid group endows m-methylcinnamic acid with distinct reactivity at the α,β-unsaturated carboxylic acid moiety.

Reactions at the Carbon-Carbon Double Bond: The double bond is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The double bond can react with electrophiles like halogens (e.g., bromine) and hydrogen halides, though these reactions can be slower compared to isolated alkenes. libretexts.org

Nucleophilic Conjugate Addition (Michael Addition): The electron-withdrawing nature of the adjacent carboxyl group makes the β-carbon electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This 1,4-addition is a key reaction for α,β-unsaturated carbonyl compounds. Biological thiols, such as cysteine, have been shown to react with similar α,β-unsaturated carboxylic acid structures through this mechanism. doi.orgnih.gov Acyl glucuronidation of the carboxylic acid can further activate the molecule towards nucleophilic attack. doi.org

Reactions of the Carboxylic Acid Group: The carboxyl group exhibits typical reactions of carboxylic acids, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Salt Formation: Reaction with bases to form carboxylate salts.

Decarboxylative Coupling: In the presence of specific catalysts, such as copper or nickel, the carboxylic acid group can be replaced in coupling reactions. For instance, α,β-unsaturated carboxylic acids can undergo decarboxylative cross-coupling with ethers. researchgate.net

| Reactive Site | Reaction Type | Reagents/Conditions | Products |

| C=C Double Bond | Electrophilic Addition | HBr, Br₂ | Halogenated derivatives |

| C=C Double Bond | Nucleophilic Conjugate Addition | Nucleophiles (e.g., thiols, enolates) | β-substituted propanoic acid derivatives |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | m-Methylcinnamate esters |

| Carboxylic Acid | Decarboxylative Coupling | Ni or Cu catalyst, Ethers | C-C coupled products |

Electrophilic and Nucleophilic Substitutions on the meta-Methylphenyl Ring

The aromatic ring of m-methylcinnamic acid can undergo substitution reactions, primarily electrophilic aromatic substitution (EAS). Nucleophilic aromatic substitution is generally not feasible as the ring is not sufficiently electron-deficient. researchgate.net

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents: the meta-methyl group (-CH₃) and the propenoic acid group (-CH=CHCOOH).

Methyl Group: The methyl group is an activating, ortho-, para-director. It increases the electron density at positions 2, 4, and 6 (ortho and para to itself), making them more susceptible to electrophilic attack.

Propenoic Acid Group: The α,β-unsaturated carboxylic acid group is a deactivating, meta-director. The carbonyl group withdraws electron density from the ring through resonance, particularly from the ortho and para positions, thus directing incoming electrophiles to the meta positions (positions 3 and 5 relative to the group).

The combined effect of these two groups determines the final substitution pattern. The methyl group is at position 3, and the propenoic acid is at position 1.

The methyl group activates positions 2, 4, and 6.

The propenoic acid group deactivates the ring and directs towards positions 3 and 5.

Given that position 3 is already occupied, the most likely positions for electrophilic attack are positions 5, followed by positions 2 and 4. Position 5 is meta to the deactivating group and ortho to the activating group, making it a probable site for substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com

| Reaction Type | Reagent | Expected Major Substitution Position(s) |

| Nitration | HNO₃, H₂SO₄ | 5 |

| Bromination | Br₂, FeBr₃ | 5 |

| Sulfonation | SO₃, H₂SO₄ | 5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5 |

Advanced Analytical Techniques for Characterization and Elucidation

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of the exact mass of a molecule, which is the sum of the exact masses of the most abundant isotopes of its constituent atoms. missouri.edu For m-methylcinnamic acid, with the chemical formula C₁₀H₁₀O₂, the theoretical exact mass can be calculated as follows:

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 162.062595 |

An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can measure the m/z of the molecular ion of m-methylcinnamic acid to within a few parts per million (ppm) of this theoretical value. This high degree of accuracy allows for the confident differentiation of m-methylcinnamic acid from other compounds that may have the same nominal mass but different elemental compositions.

For example, if a sample is analyzed and a molecular ion is detected at an m/z of 162.0628, the mass error can be calculated:

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶ Mass Error (ppm) = [(162.0628 - 162.062595) / 162.062595] x 10⁶ ≈ 1.26 ppm

Such a small mass error provides strong evidence for the elemental composition of C₁₀H₁₀O₂, thereby confirming the identity of m-methylcinnamic acid.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Analysis of Related Metabolites

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections without the need for extraction or labeling. bvsalud.orgptbioch.edu.pl While specific studies on the MALDI-MSI of m-methylcinnamic acid are not prevalent, the technique is widely applied to map the distribution of related plant metabolites, such as other cinnamic acid derivatives, flavonoids, and alkaloids. researchgate.netosti.govnih.gov

The general workflow for MALDI-MSI involves coating a thin section of a biological tissue with a matrix compound that absorbs energy from a laser. springernature.com The laser is then fired at discrete spots across the tissue, causing the matrix and the analyte molecules (like m-methylcinnamic acid) to desorb and ionize. A mass spectrum is collected at each spot, and by compiling the data from all spots, a two-dimensional ion intensity map can be generated, revealing the localization of the compound within the tissue. nih.gov

This technique could be hypothetically applied to a plant known to produce m-methylcinnamic acid to understand its distribution in different organs or tissues, providing insights into its biosynthesis, transport, and storage. For instance, MALDI-MSI could reveal if m-methylcinnamic acid is concentrated in the leaves, stem, or roots, which is crucial information for understanding its physiological role.

Chromatographic Separations for Compound Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. sielc.com When coupled with a Diode Array Detector (DAD), it provides both quantitative information (from the peak area) and qualitative information (from the UV-Vis spectrum of the peak). d-nb.infopensoft.net

A reversed-phase HPLC method would be suitable for the analysis of m-methylcinnamic acid. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netsielc.com A typical method for separating cinnamic acid derivatives involves a gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). pensoft.net

The DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously. Cinnamic acid and its derivatives typically exhibit strong UV absorbance due to their aromatic ring and conjugated double bond system. The maximum absorbance (λmax) for cinnamic acids is generally in the range of 270-330 nm. core.ac.uk By monitoring at a specific wavelength, a chromatogram showing the separation of different compounds is obtained. The full UV-Vis spectrum of each peak can then be extracted and compared to a standard of m-methylcinnamic acid for positive identification.

A hypothetical HPLC-DAD analysis of a plant extract containing m-methylcinnamic acid might yield the following data:

| Compound | Retention Time (min) | λmax (nm) |

| Gallic Acid | 4.2 | 272 |

| Caffeic Acid | 8.5 | 324 |

| m-Methylcinnamic Acid | 15.3 | 278 |

| Ferulic Acid | 17.8 | 322 |

| Quercetin | 22.1 | 255, 370 |

Single Crystal X-ray Diffraction for Solid-State Structure

To perform SCXRD, a high-quality single crystal of m-methylcinnamic acid is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ucl.ac.ukornl.gov The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the arrangement of atoms in the crystal lattice. By measuring the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be calculated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated.

Hypothetical data that could be obtained from an SCXRD analysis of m-methylcinnamic acid:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4321 |

| b (Å) | 12.9876 |

| c (Å) | 8.7654 |

| β (°) | 98.76 |

| Volume (ų) | 609.87 |

| C=C bond length (Å) | 1.34 |

| C=O bond length (Å) | 1.25 |

| C-O bond length (Å) | 1.31 |

This structural information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is a principal tool for calculating the structural, electronic, and vibrational properties of molecules, providing a balance between accuracy and computational cost. jmcs.org.mxul.ie DFT studies allow for the determination of optimized molecular geometry, bond lengths, bond angles, and electronic properties, which are crucial for understanding the molecule's stability and behavior. nih.gov

In the context of cinnamic acid and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformational isomers (e.g., s-cis and s-trans) in both the gas phase and in various solvents. jmcs.org.mx These calculations also yield important electronic data, including electrostatic potential maps that reveal the distribution of charge and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For m-methylcinnamic acid, DFT would elucidate how the methyl group at the meta position on the phenyl ring influences the electron density distribution across the molecule, affecting its geometry and electronic characteristics compared to unsubstituted cinnamic acid. nih.gov While specific DFT studies focusing exclusively on m-methylcinnamic acid are not extensively detailed in the literature, the established methodologies are directly applicable.

Table 1: Representative Geometrical Parameters Calculated by DFT for Cinnamic Acid Derivatives Note: This table is illustrative of typical data obtained from DFT calculations for substituted cinnamic acids. Specific values for m-methylcinnamic acid require dedicated computational studies.

| Parameter | Typical Calculated Value Range | Significance |

| C=C bond length (acrylic) | 1.34 - 1.35 Å | Indicates the double bond character and potential for addition reactions. |

| C=O bond length (carboxyl) | 1.21 - 1.22 Å | Relates to the carbonyl group's reactivity and vibrational frequency. |

| O-H bond length (carboxyl) | 0.97 - 0.98 Å | Important for hydrogen bonding and acidity. |

| Dihedral Angle (C-C-C=C) | Varies (s-cis vs. s-trans) | Defines the overall shape and steric properties of the molecule. |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Parameters

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govajchem-a.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netresearchgate.net

These parameters include:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

For m-methylcinnamic acid, FMO analysis would predict how the electron-donating methyl group influences the HOMO and LUMO energy levels. This substitution is expected to raise the HOMO energy level, potentially making the molecule a better electron donor and increasing its reactivity in certain reactions. pku.edu.cn

Table 2: Global Reactivity Descriptors from FMO Analysis Note: This table presents the definitions and significance of chemical reactivity parameters derived from HOMO and LUMO energies.

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; lower values indicate better nucleophilicity. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; higher values indicate better electrophilicity. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap implies higher reactivity. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer; harder molecules are less reactive. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; softer molecules are more reactive. |

| Electrophilicity Index (ω) | ω = (I + A)² / (8 * (I - A)) | Describes the ability of a molecule to act as an electrophile. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. scielo.br It is widely used in drug design to understand and predict ligand-target interactions, estimate the binding affinity of a compound to a specific active site, and elucidate the mechanism of action. nih.govgenominfo.org The simulation results are often expressed as a docking score, which represents the binding free energy (ΔGbinding), with more negative values indicating a stronger, more favorable interaction. nih.gov

Derivatives of cinnamic acid have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes implicated in diseases. For instance, cinnamic acid derivatives have been docked into the active sites of targets such as matrix metalloproteinases (MMP-2 and MMP-9) for anticancer applications, nih.govresearchgate.net monoamine oxidase B (MAO-B) for neuroprotective effects, mdpi.com and various bacterial proteins for antimicrobial activity. researchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the cinnamic acid scaffold and amino acid residues in the target's binding pocket. nih.govmdpi.com

While specific docking studies on m-methylcinnamic acid are not prominent, a study on 2-methylcinnamic acid amide showed favorable interactions with MAO-B, suggesting that methyl-substituted cinnamic derivatives can be promising candidates for targeting specific enzymes. mdpi.com Docking simulations for m-methylcinnamic acid would be valuable to predict its binding modes and affinities against a range of therapeutic targets.

Table 3: Examples of Protein Targets for Cinnamic Acid Derivatives in Docking Studies

| Protein Target | Associated Disease/Function | Potential Therapeutic Application |

| Matrix Metalloproteinase-9 (MMP-9) | Cancer metastasis, inflammation nih.gov | Anticancer, Anti-inflammatory genominfo.orgnih.gov |

| Monoamine Oxidase B (MAO-B) | Parkinson's disease, Neurodegeneration mdpi.com | Neuroprotective Agents mdpi.com |

| Aldo-Keto Reductases (AKRs) | Cancer cell proliferation scielo.brresearchgate.net | Anticancer researchgate.net |

| Fungal Enzymes (e.g., CYP51) | Fungal infections | Antifungal Agents nih.gov |

| Bacterial Enzymes (e.g., FtsZ) | Bacterial cell division researchgate.net | Antibacterial Agents |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Cinnamic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com QSAR models are developed by calculating various molecular descriptors (physicochemical, electronic, steric, and topological) for a set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression, are then used to build an equation that relates these descriptors to the observed activity. nih.govmdpi.com

QSAR studies on substituted cinnamic acids have been successfully applied to model and predict their antimicrobial, anticancer, and antitubercular activities. nih.govmdpi.comresearchgate.net These models help identify the key structural features and physicochemical properties that govern the biological efficacy of the compounds. nih.gov For example, a QSAR study on the antimicrobial activity of cinnamic acid derivatives found that specific electronic and spatial descriptors were crucial for activity against Escherichia coli and Candida albicans. nih.gov Such models are invaluable for designing new, more potent derivatives by optimizing the identified properties. researchgate.net

For m-methylcinnamic acid, its properties would be used as inputs in a QSAR model for a particular activity. The model could then predict its biological potency and guide modifications, for instance, by suggesting the addition of other functional groups to enhance activity.

Reaction Pathway and Kinetic Studies using Computational Methods

Computational methods are also employed to explore chemical reaction mechanisms and kinetics. These studies can map out the entire reaction pathway from reactants to products, identifying intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

Techniques like DFT can be used to locate transition state geometries and calculate activation barriers. nih.gov This information is crucial for understanding how a reaction proceeds and for predicting reaction outcomes under different conditions. For example, computational studies can investigate the mechanisms of enzymatic reactions or the degradation pathways of a molecule. semanticscholar.org

Biological Activity Mechanisms and Preclinical Investigation of Substituted Cinnamic Acids

Antioxidant Activity and Free Radical Scavenging Mechanisms

Antimicrobial Properties

Detailed studies focusing specifically on the antibacterial efficacy and mechanism of action of m-methylcinnamic acid were not identified in the current body of research. The broader class of cinnamic acid derivatives has been reported to possess antibacterial properties, but specific data for the m-methyl substituted variant is not available. nih.gov

Research has identified m-methylcinnamic acid as a compound with notable antifungal activity. In a study investigating thirty-three different cinnamic acid derivatives, m-methylcinnamic acid was among four compounds that demonstrated the highest level of antifungal activity against Saccharomyces cerevisiae mutants with compromised cell wall integrity (bck1Δ and slt2Δ). These findings suggest that m-methylcinnamic acid may exert its antifungal effect by targeting the fungal cell wall.

The concept of antifungal chemosensitization involves using a compound to enhance the efficacy of a conventional antifungal drug. While the potential of other cinnamic acid derivatives as chemosensitizers has been explored, specific studies on the chemosensitization strategies involving m-methylcinnamic acid are not yet available.

Table 1: Antifungal Activity of Selected Cinnamic Acid Derivatives against Saccharomyces cerevisiae Cell Wall Integrity Mutants

| Compound | Antifungal Activity Level (at 0.5 mM) |

|---|---|

| m-Methylcinnamic acid | High |

| 4-Chloro-α-methylcinnamic acid | High |

| 4-Methoxycinnamic acid | High |

| 4-Methylcinnamic acid | High |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Specific preclinical investigations into the anti-inflammatory pathways and the modulation of inflammatory mediators by m-methylcinnamic acid are not currently available in the scientific literature. While some cinnamic acid derivatives have been studied for their anti-inflammatory effects, research has not yet focused on the m-methyl isomer. nih.govnih.gov

Biosynthesis and Metabolic Pathways in Biological Systems

Shikimate and Phenylpropanoid Pathways: Core Biosynthetic Routes for Cinnamic Acids

The journey to cinnamic acid and its derivatives begins with the shikimate pathway , a crucial metabolic route found in plants and microorganisms but absent in animals. hebmu.edu.cn This pathway is responsible for the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan from the central metabolism intermediates phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). nih.gov

The key steps of the shikimate pathway leading to the precursor of cinnamic acid are:

Condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

A series of reactions converting DAHP to shikimic acid, the pathway's namesake. hebmu.edu.cnnih.gov

Further enzymatic transformations of shikimic acid lead to the formation of chorismate, a critical branch-point intermediate.

Chorismate is then converted to prephenate, which is subsequently transformed into L-phenylalanine.

Once L-phenylalanine is synthesized, it enters the phenylpropanoid pathway . wikipedia.org This pathway is a major route for the biosynthesis of a vast array of plant secondary metabolites, all derived from a C6-C3 skeleton. nih.gov The initial and committed step of the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgnih.gov

From trans-cinnamic acid, a series of enzymatic reactions, including hydroxylations and methylations, give rise to a variety of cinnamic acid derivatives. wikipedia.org While the direct biosynthesis of m-methyl-cinnamic acid is not as extensively documented as that of other derivatives like p-coumaric acid or ferulic acid, it is understood to arise from modifications of the basic cinnamic acid structure, likely involving specific methyltransferases that act on a hydroxylated precursor at the meta position.

Table 1: Key Pathways in the Biosynthesis of Cinnamic Acid Derivatives

| Pathway | Starting Material(s) | Key Intermediate(s) | Primary Product(s) | Relevance to Cinnamic Acid, m-methyl- |

|---|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P) | Shikimic acid, Chorismic acid | L-Phenylalanine, L-Tyrosine, L-Tryptophan | Provides the essential precursor, L-phenylalanine. nih.gov |

| Phenylpropanoid Pathway | L-Phenylalanine | trans-Cinnamic acid, p-Coumaric acid | Lignins, Flavonoids, Coumarins, and other Cinnamic acid derivatives | Forms the core cinnamic acid structure that is subsequently modified. wikipedia.org |

Enzymatic Transformations and Regulation (e.g., Phenylalanine Ammonia-Lyase, Cinnamate 4-Hydroxylase)

Several key enzymes orchestrate the flow of metabolites through the phenylpropanoid pathway and are subject to complex regulatory mechanisms.

Phenylalanine Ammonia-Lyase (PAL) is the gateway enzyme of the phenylpropanoid pathway, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.org This enzyme is a crucial control point, and its activity is regulated by various factors, including light, pathogenic attack, and nutrient levels. wikipedia.org The expression of PAL genes can be induced by these stimuli, leading to an increased production of phenylpropanoid compounds. unc.edu Furthermore, PAL activity can be subject to feedback inhibition by downstream products of the pathway, including cinnamic acid itself, which helps to modulate the metabolic flux. unc.edu

Cinnamate 4-Hydroxylase (C4H) is another critical enzyme in this pathway. It is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para-position to produce p-coumaric acid. taylorandfrancis.comwikipedia.org This reaction is a key step that channels intermediates towards the biosynthesis of a wide range of compounds, including flavonoids and lignin. nih.gov The activity of C4H can also be regulated, and its expression is often coordinated with that of PAL. unc.edu Inhibition of C4H can lead to an accumulation of cinnamic acid, which in turn can feedback-inhibit PAL activity, demonstrating the interconnected regulation of these enzymes. unc.edu

While the specific enzymes responsible for the methylation of a precursor to form m-methyl-cinnamic acid are not as well characterized, it is known that S-adenosyl-L-methionine (SAM)-dependent methyltransferases play a crucial role in the methylation of various phenylpropanoids. oup.com These enzymes would catalyze the transfer of a methyl group from SAM to a hydroxyl group on the aromatic ring of a cinnamic acid precursor.

Table 2: Key Enzymes in the Phenylpropanoid Pathway

| Enzyme | Abbreviation | Reaction Catalyzed | Significance |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine → trans-Cinnamic acid + NH₃ | Commits phenylalanine to the phenylpropanoid pathway; a major regulatory point. wikipedia.org |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid → p-Coumaric acid | Introduces a hydroxyl group, a key step for further diversification of phenylpropanoids. taylorandfrancis.comwikipedia.org |

Microbial Metabolism and Degradation Pathways of Cinnamic Acid Analogs

Microorganisms, particularly fungi and bacteria, have evolved diverse metabolic pathways to utilize cinnamic acid and its analogs as carbon sources. frontiersin.org These degradation pathways are essential for the recycling of plant-derived aromatic compounds in the environment.

One of the well-studied microbial degradation pathways for cinnamic acid involves its conversion to styrene through non-oxidative decarboxylation. frontiersin.org In fungi like Aspergillus niger, this reaction is catalyzed by the enzyme cinnamic acid decarboxylase. frontiersin.org

Other microbial pathways for cinnamic acid degradation can involve:

β-oxidation-like pathways: Where the propionic acid side chain is shortened.

Ring cleavage: Following initial modifications, the aromatic ring can be opened, leading to intermediates that can enter central metabolism. In some bacteria, this involves the formation of catechol or protocatechuate, which are then cleaved by dioxygenases.

The metabolism of methylated cinnamic acid derivatives, such as m-methyl-cinnamic acid, by microorganisms is likely to follow similar principles, although the specific enzymes involved may differ. The methyl group could potentially be removed by demethylases, or the entire molecule could be degraded through pathways that can accommodate the substituted aromatic ring.

Plant Metabolism and Allelopathic Interactions

In plants, cinnamic acid and its derivatives are not only biosynthetic intermediates but also play significant roles in various physiological processes, including defense and interactions with other organisms. mdpi.com

Metabolism in Plants: Beyond their role as precursors to complex polymers like lignin, cinnamic acids can be conjugated to other molecules, such as sugars or amino acids. These modifications can alter their solubility, stability, and biological activity. For instance, the formation of glycosylated derivatives can serve as a mechanism for storage and transport within the plant.

Allelopathic Interactions: Allelopathy is the process by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Cinnamic acid and its derivatives are well-known allelochemicals. nih.gov They can be released from plants into the soil through root exudation, leaching from leaves, or decomposition of plant residues. nih.gov

The allelopathic effects of cinnamic acid derivatives can include:

Inhibition of seed germination. scielo.br

Reduction of root and shoot growth. nih.gov

Interference with nutrient uptake and membrane permeability. nih.gov

The presence of a methyl group on the aromatic ring, as in m-methyl-cinnamic acid, can influence the lipophilicity and, consequently, the uptake and biological activity of the compound as an allelochemical. The specific effects of m-methyl-cinnamic acid in allelopathic interactions would depend on the target species and the concentration of the compound in the environment. Studies have shown that the geometry of the double bond in the side chain of cinnamic acid is crucial for its phytotoxicity. nih.gov

Advanced Applications in Materials Science and Supramolecular Chemistry

Design of Supramolecular Architectures using m-Methylcinnamic Acid as a Building Block

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the design of new materials with tailored properties. Cinnamic acid, m-methyl- serves as an effective building block in this field, utilizing its capacity for forming specific and directional intermolecular interactions to create larger, well-ordered structures.

Crystal engineering is a subfield of supramolecular chemistry focused on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. acs.org Cinnamic acid, m-methyl- is utilized as a co-former in the development of multi-component crystals, or co-crystals, where it is combined with other active molecules to modify their physicochemical properties, such as solubility and stability. acs.orgresearchgate.net

A notable example is the formation of a novel pharmaceutical co-crystal between berberine (B55584), a natural isoquinoline (B145761) alkaloid, and Cinnamic acid, m-methyl-. nih.gov Through techniques like the solvent evaporation method, these two components self-assemble into a uniform co-crystal structure. researchgate.netnih.gov Single-crystal X-ray diffraction analysis has revealed that the assembly is governed by a combination of hydrogen bonds and π–π stacking interactions. researchgate.netnih.govacs.org These non-covalent forces guide the molecules into a specific, repeating three-dimensional arrangement. acs.org In this particular co-crystal, hydrogen bonds are the primary drivers for the formation of a one-dimensional, X-shaped structural unit. nih.gov This controlled assembly significantly improves the properties of berberine, including a marked increase in its solubility in various solvents and enhanced intestinal absorption, demonstrating the practical utility of Cinnamic acid, m-methyl- in pharmaceutical materials design. researchgate.netnih.gov

Table 1: Research Findings on Cinnamic acid, m-methyl- (3MCA) and Berberine (BBR) Co-crystal

| Parameter | Observation | Source(s) |

|---|---|---|

| Co-crystal Components | Berberine (BBR) and 3-Methylcinnamic Acid (3MCA) | researchgate.netnih.gov |

| Assembly Method | Solvent evaporation | researchgate.netnih.gov |

| Driving Interactions | Hydrogen bonds and π–π stacking | researchgate.netnih.govacs.org |

| Resulting Structure | Uniform co-crystal with X-like one-dimensional units | nih.gov |

| Improved Property | Enhanced solubility and intestinal absorption of Berberine | researchgate.netnih.gov |

A synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. In supramolecular chemistry, a supramolecular synthon refers to a robust, predictable pattern of non-covalent interactions. One of the most well-established synthons is the Primary Ammonium (B1175870) Monocarboxylate (PAM) synthon, which consists of a charge-assisted two-point hydrogen bond interaction between a primary ammonium cation (R-NH₃⁺) and a carboxylate anion (R'-COO⁻).

The carboxylate group of Cinnamic acid, m-methyl- is well-suited to participate in such interactions. While specific studies focusing exclusively on Cinnamic acid, m-methyl- and primary amines to form classic PAM synthons are not extensively detailed, its interactions with other ammonium ions have been observed. For instance, in its co-crystal with berberine, which contains a quaternary ammonium cation, strong electrostatic and hydrogen bonding interactions with the carboxylate group of Cinnamic acid, m-methyl- are crucial for the formation of the supramolecular architecture. researchgate.net This demonstrates the inherent ability of the carboxylate functional group on the Cinnamic acid, m-methyl- molecule to act as a reliable hydrogen bond acceptor, a fundamental requirement for its participation in PAM and other related synthons that are critical for building complex, functional molecular assemblies.

Development of Photosensitive Compounds and Photopolymerization Processes

The carbon-carbon double bond in the acrylic acid side chain of Cinnamic acid, m-methyl- makes it susceptible to photochemical reactions, particularly [2+2] cycloaddition. This property is harnessed to develop photosensitive materials and control photopolymerization processes. When molecules of cinnamic acid derivatives are arranged in a suitable orientation within a crystal lattice, exposure to ultraviolet (UV) light can induce a topochemical reaction, where the reaction proceeds with minimal atomic or molecular movement.

This process transforms two neighboring cinnamic acid molecules into a cyclobutane (B1203170) ring structure, effectively dimerizing or cross-linking the molecules. Research on meta-substituted trans-cinnamic acids, such as 3-chloro- and 3-bromo-trans-cinnamic acid, has demonstrated the formation of solid solutions that can undergo such photodimerization reactions. cardiff.ac.uk The pre-organization of these molecules in the crystal structure dictates the stereochemistry of the resulting cyclobutane product, which can be a derivative of truxillic or truxinic acid. cardiff.ac.uk This principle allows for the creation of materials where light can be used to precisely alter the chemical structure and properties, forming the basis for photoresists, photolithographic patterning, and the development of cross-linked polymer networks.

Organic Synthesis Intermediates for Specialty Chemicals

Cinnamic acid, m-methyl- is a valuable intermediate in organic synthesis due to its reactive functional groups, which can be readily modified to produce a wide range of specialty chemicals. cymitquimica.com Its applications span the synthesis of pharmaceuticals, agrochemicals, and polymers. cymitquimica.com

One specific application is in the synthesis of indanone derivatives. Cinnamic acid, m-methyl- is a precursor to β-(m-Tolyl)propionic acid, which can then undergo intramolecular cyclization to form 5-Methylindanone, a key structural motif in various biologically active compounds. dss.go.th Furthermore, derivatives of Cinnamic acid, m-methyl- are used in the synthesis of heterocyclic compounds; for example, 2-Methylbenzothiophene can be prepared through the cyclization of 3-methylcinnamic acid derivatives. The compound is also employed as a starting material in asymmetric catalysis research and is listed as a component in various chemical formulations. google.comuni-koeln.degoogle.comgoogle.com

Table 2: Synthetic Applications of Cinnamic acid, m-methyl-

| Starting Material | Synthetic Product(s) | Application Area | Source(s) |

|---|---|---|---|

| Cinnamic acid, m-methyl- | β-(m-Tolyl)propionic acid, 5-Methylindanone | Organic Synthesis, Medicinal Chemistry | dss.go.th |

| Cinnamic acid, m-methyl- derivatives | 2-Methylbenzothiophene | Heterocyclic Chemistry |

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Cinnamic acid, m-methyl- | 3-Methylcinnamic acid; 3MCA |

| Berberine | |

| 3-chloro-trans-cinnamic acid | |

| 3-bromo-trans-cinnamic acid | |

| β-(m-Tolyl)propionic acid | |

| 5-Methylindanone | |

| 2-Methylbenzothiophene | |

| Truxillic acid |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for m-Methylcinnamic Acid Analogues

The generation of a diverse library of m-methylcinnamic acid analogues is fundamental to exploring their structure-activity relationships (SAR). Future research will likely focus on moving beyond traditional methods to more efficient, selective, and sustainable synthetic strategies.

Classical methods for synthesizing cinnamic acids, such as the Perkin reaction , involve the condensation of an aromatic aldehyde (like 3-methylbenzaldehyde) with an acid anhydride in the presence of an alkali salt of the acid. mdpi.com While historically significant, this method can be limited by side product formation. mdpi.com Another established approach is the Knoevenagel-Doebner condensation , which typically involves the reaction of an aldehyde with malonic acid. researchgate.net

Modern synthetic chemistry offers more versatile and efficient alternatives. The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, has become a cornerstone for C-C bond formation and is well-suited for synthesizing cinnamic acid derivatives. pkusz.edu.cnnih.gov This method allows for the coupling of 3-methyl-substituted aryl halides with acrylic acid or its esters, providing a robust route to m-methylcinnamic acid analogues. researchgate.net Innovations in this area include the use of advanced catalytic systems, such as palladium N-heterocyclic carbene catalysts, which can improve reaction efficiency and sustainability. nih.gov

Future explorations are expected to delve into cutting-edge technologies and greener methodologies. The use of microwave irradiation and sonochemical methods has already been shown to accelerate reaction times and improve yields for cinnamic acid synthesis. asianpubs.org Further research into photocatalysis and flow chemistry could lead to even more efficient and scalable production of novel m-methylcinnamic acid derivatives. nih.gov These advanced techniques, combined with a broader range of starting materials, will enable the creation of analogues with diverse functional groups, which is crucial for tuning their biological and physicochemical properties.

| Synthetic Pathway | Description | Key Reagents/Catalysts | Advantages | Potential Limitations |

|---|---|---|---|---|

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride. mdpi.com | Aromatic aldehyde, Acid anhydride, Alkali salt (e.g., sodium acetate). researchgate.net | Classic, well-established method. | Potential for side products, may require high temperatures. mdpi.com |

| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. pkusz.edu.cn | Aryl halide, Alkene (e.g., acrylic acid), Palladium catalyst, Base. nih.gov | High versatility, good stereoselectivity, broad substrate scope. researchgate.netbiointerfaceresearch.com | Cost and toxicity of palladium catalyst, requires specific ligands. |

| Knoevenagel-Doebner Condensation | Condensation of an aldehyde with a compound containing an active methylene group, like malonic acid. researchgate.net | Aldehyde, Malonic acid, Base (e.g., pyridine, piperidine). | Good yields, applicable to various aldehydes. | May require specific catalysts and conditions. |

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate reactions. asianpubs.org | Standard reagents for other methods. | Reduced reaction times, often higher yields, energy efficient. dntb.gov.ua | Requires specialized equipment. |

Deeper Mechanistic Elucidation of Biological Activities at Molecular and Cellular Levels

While the broader class of cinnamic acid derivatives has been studied for various biological effects, the specific molecular and cellular mechanisms of m-methylcinnamic acid remain largely unexplored. Future research must focus on elucidating these pathways to validate its therapeutic potential. Based on studies of related compounds, several promising areas for investigation emerge.

Antimicrobial and Antifungal Mechanisms: Cinnamic acids are known to exert antimicrobial effects by disrupting the integrity of microbial cell membranes, inhibiting essential enzymes like ATPase, and preventing the formation of biofilms. nih.govnih.gov For fungi, a potential target is the enzyme benzoate 4-hydroxylase (CYP53). nih.gov Studies on Mycobacterium tuberculosis have highlighted that the free carboxylic acid group and the α,β-unsaturated bond are critical for activity. nih.gov Research should investigate whether m-methylcinnamic acid shares these mechanisms and explore its efficacy against drug-resistant microbial strains.

Anticancer Mechanisms: A significant area of research for cinnamic acid derivatives is their potential as anticancer agents. The proposed mechanisms are multifaceted, including the inhibition of oncogenic protein kinases, which are crucial for cell signaling networks that control proliferation and survival. nih.govmdpi.comresearchgate.net Specific pathways implicated include the JAK2/STAT and EGFR/HER2 signaling cascades. mdpi.com Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines. nih.govresearchgate.netnih.gov Another key target is the NF-κB signaling pathway, which plays a central role in inflammation and tumorigenesis. nih.gov Investigating the effect of the m-methyl substituent on these activities could lead to the development of more selective and potent anticancer agents.

Metabolic Disease Mechanisms: Cinnamic acid derivatives have shown promise in the context of metabolic diseases like diabetes. Their mechanisms include stimulating insulin secretion, improving the function of pancreatic β-cells, enhancing glucose uptake in peripheral tissues, and inhibiting hepatic gluconeogenesis. mdpi.comresearchgate.net One specific molecular target identified is protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. researchgate.net Elucidating how m-methylcinnamic acid influences these pathways could provide a basis for its use in managing hyperglycemia and related metabolic disorders.

| Biological Activity | Potential Molecular/Cellular Mechanism | Key Molecular Targets/Pathways |

|---|---|---|

| Antimicrobial | Disruption of cell membrane integrity and function; inhibition of biofilm formation. nih.gov | Cellular ATPase, Benzoate 4-hydroxylase (CYP53). nih.gov |

| Anticancer | Inhibition of cancer cell proliferation, induction of cell cycle arrest and apoptosis. nih.govnih.gov | Oncogenic protein kinases (EGFR, HER2), NF-κB signaling pathway. nih.govmdpi.com |

| Antidiabetic | Improved glucose tolerance, stimulation of insulin secretion, enhanced glucose uptake. researchgate.net | Pancreatic β-cells, Protein Tyrosine Phosphatase 1B (PTP1B). mdpi.comresearchgate.net |

| Anti-inflammatory | Reduction of pro-inflammatory cytokine production. nih.gov | NF-κB signaling, Toll-like receptor 4 (TLR4). nih.gov |

Advanced Computational Modeling for Rational Design of Bioactive m-Methylcinnamic Acid Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. These in silico techniques allow for the rational design of novel m-methylcinnamic acid derivatives with enhanced potency and selectivity, while also predicting their pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. ijpras.comnih.gov By analyzing a series of m-methylcinnamic acid analogues, QSAR models can identify key structural features—such as electronic, steric, and hydrophobic properties—that govern their efficacy. asianpubs.org This knowledge can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. pkusz.edu.cnnih.gov This technique has been widely applied to cinnamic acid derivatives to understand their interactions with targets like matrix metalloproteinases (MMPs), protein kinases, and microbial enzymes. biointerfaceresearch.comresearchgate.netnih.gov For example, docking studies can reveal how the m-methyl group fits into the active site of a target protein and what interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms. nih.gov Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. nih.govscielo.br

In Silico ADMET Prediction: A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Computational tools can predict these properties based on a molecule's structure, helping to identify candidates with favorable drug-like characteristics early in the design process. researchgate.net For m-methylcinnamic acid analogues, this would involve predicting properties like oral bioavailability, metabolic stability, and potential toxicity, thereby reducing the likelihood of late-stage failures in drug development.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

To fully understand the biological impact of m-methylcinnamic acid, it is essential to look beyond single molecular targets and embrace a systems-level perspective. Omics technologies—such as metabolomics, transcriptomics, and proteomics—offer a holistic view of the molecular changes induced by a compound within a biological system. nih.govnih.gov

Metabolomics: Metabolomics involves the comprehensive analysis of small molecules (metabolites) in a cell, tissue, or organism. metabolomicscentre.ca By comparing the metabolic profiles of systems treated with m-methylcinnamic acid to untreated controls, researchers can identify which metabolic pathways are perturbed. mdpi.comnih.gov For instance, metabolomic studies have been used to investigate how cinnamic acid affects the metabolism of gut microbiota and its subsequent impact on host lipid metabolism. rsc.org This approach can reveal unexpected mechanisms of action and provide biomarkers to monitor the compound's effects in vivo.

Transcriptomics and Proteomics: Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome), while proteomics studies the entire complement of proteins (the proteome). These technologies can reveal how m-methylcinnamic acid affects gene expression and protein levels. For example, a combined transcriptomic and metabolomic analysis of plants has been used to elucidate the regulation of the phenylpropanoid biosynthesis pathway, where cinnamic acid is a key intermediate. mdpi.com Applying these techniques to human cells treated with m-methylcinnamic acid could identify which genes and proteins are up- or down-regulated, providing deep insights into its mechanism of action and potential off-target effects. The integration of these different omics datasets offers a powerful, multi-layered understanding of the compound's biological activity.

Development of Novel Analytical Methodologies for Complex Biological and Environmental Matrices

The ability to accurately detect and quantify m-methylcinnamic acid and its metabolites in complex samples is crucial for pharmacokinetic, toxicological, and environmental studies. Future research will require the development and refinement of highly sensitive and specific analytical methods.

Currently, the most common techniques for analyzing cinnamic acid derivatives are High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . researchgate.netcreative-proteomics.comresearchgate.net HPLC provides robust quantification, while the addition of mass spectrometry offers high sensitivity and structural confirmation, making it ideal for identifying metabolites in biological fluids like plasma or urine. researchgate.net

Future advancements will likely focus on several areas. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods can offer faster analysis times and improved resolution. The use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for more confident identification of unknown metabolites and degradation products in both biological and environmental samples. researchgate.net Furthermore, there is a need for simplified sample preparation techniques, such as solid-phase microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to improve throughput and reduce matrix effects when analyzing complex samples like soil, water, or food products. mdpi.com These advanced analytical methodologies will be essential for tracking the fate of m-methylcinnamic acid and its analogues in preclinical studies and for monitoring their presence in the environment.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing m-methylcinnamic acid, and how do reaction conditions influence yield and purity?

- Methodology:

- Route selection: Use the Knoevenagel condensation or Perkin reaction, adjusting substituents on the benzaldehyde precursor (e.g., m-tolualdehyde for m-methyl substitution). The Verley-Doebner modification with malonic acid improves regioselectivity .

- Optimization: Vary catalysts (e.g., piperidine for Knoevenagel) and solvents (acetic acid for Perkin). Monitor reaction progress via TLC or HPLC.

- Purification: Employ recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Validate purity using melting point analysis and NMR .

Q. How can researchers characterize m-methylcinnamic acid’s spectroscopic properties for structural confirmation?

- Methodology:

- NMR: Compare - and -NMR spectra with NIST Chemistry WebBook data (e.g., aromatic proton shifts at δ 6.8–7.5 ppm and carbonyl signals at δ 168–172 ppm) .

- FTIR: Identify key functional groups: C=O stretch (~1680 cm), C=C aromatic stretch (~1600 cm), and O-H (carboxylic acid) at ~2500–3000 cm.

- Mass spectrometry: Confirm molecular ion peak (M) at m/z 162 and fragmentation patterns using EI-MS .

Q. What strategies are recommended for conducting a systematic review of m-methylcinnamic acid’s biological activities?

- Methodology:

- Database selection: Use PubMed, SciELO, and Science Direct with search terms like “m-methylcinnamic acid,” “biological activity,” and “structure-activity relationship” .

- Inclusion criteria: Prioritize peer-reviewed articles (2015–2024) focusing on antimicrobial, anticancer, or anti-inflammatory properties. Exclude studies lacking dose-response data or proper controls.

- Data extraction: Tabulate IC, EC, and toxicity values. Critically assess biases (e.g., solvent effects in cytotoxicity assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for m-methylcinnamic acid derivatives?

- Methodology:

- Meta-analysis: Stratify studies by assay type (e.g., MTT vs. resazurin assays) and cell lines (cancer vs. normal). Use statistical tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity (I) .

- Experimental replication: Reproduce conflicting studies under standardized conditions (e.g., fixed pH, serum-free media). Validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3) .

- SAR refinement: Compare substituent effects (e.g., para-methyl vs. meta-methyl) using molecular docking to identify binding affinity variations .

Q. What experimental designs are optimal for studying m-methylcinnamic acid’s role in cancer epidemiology?

- Methodology:

- Cohort studies: Track dietary intake of cinnamic acid derivatives in populations using food frequency questionnaires (FFQs) and correlate with cancer incidence via hazard ratios .

- Biomarker validation: Quantify plasma m-methylcinnamic acid levels via LC-MS/MS. Adjust for confounders (e.g., smoking, BMI) using multivariate regression .

- In vitro/in vivo bridging: Compare epidemiological data with mechanistic studies (e.g., NF-κB inhibition in murine models) to establish causality .

Q. How should researchers design a dose-response study to evaluate m-methylcinnamic acid’s neuroprotective effects?

- Methodology:

- In vitro model: Use SH-SY5Y neurons exposed to oxidative stress (HO). Test concentrations from 1–100 μM, including vehicle (DMSO ≤0.1%) and positive controls (e.g., NAC) .

- Endpoint selection: Measure ROS levels (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis (Annexin V/PI).

- Statistical power: Calculate sample size (n ≥ 6) using G*Power to detect a 20% effect size (α = 0.05, β = 0.2). Apply ANOVA with post-hoc Tukey tests .

Q. What computational approaches are effective for predicting m-methylcinnamic acid’s pharmacokinetic properties?

- Methodology:

- ADME prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .

- Molecular dynamics: Simulate binding stability to target proteins (e.g., COX-2) using GROMACS. Analyze root-mean-square deviation (RMSD) over 100 ns trajectories .

- QSAR modeling: Derive descriptors (e.g., polar surface area, H-bond donors) from datasets in ChEMBL. Validate models via leave-one-out cross-validation (R > 0.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.